molecular formula C10H26ClO4Si2 B6356412 Hydride Q resin CAS No. 68988-57-8

Hydride Q resin

Cat. No.: B6356412
CAS No.: 68988-57-8
M. Wt: 301.93 g/mol
InChI Key: DGGWFOAMZZNWAV-UHFFFAOYSA-N
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Description

Hydride Q resin is a silicone-based polymer characterized by the presence of silicon-hydride (Si–H) functional groups. Its CAS number is [68988-57-8], and it is regulated under the U.S. Toxic Substances Control Act (TSCA) . This resin is primarily utilized in industrial applications such as adhesives, binders, and silicones, where its thermal stability and chemical resistance are critical . Unlike conventional silicones, this compound’s Si–H bonds enable cross-linking reactions, enhancing durability in high-temperature environments.

Properties

InChI

InChI=1S/C8H20O4Si.C2H6ClSi/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-4(2)3/h5-8H2,1-4H3;1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGWFOAMZZNWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](OCC)(OCC)OCC.C[Si](C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26ClO4Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear liquid; [Gelest MSDS]
Record name Silicic acid (H4SiO4), tetraethyl ester, reaction products with chlorodimethylsilane
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Record name Dimethylchlorosilane, ethyl silicate hydrolysis product
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CAS No.

68988-57-8
Record name Silicic acid (H4SiO4), tetraethyl ester, reaction products with chlorodimethylsilane
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Record name Silicic acid (H4SiO4), tetraethyl ester, reaction products with chlorodimethylsilane
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silicic acid (H4SiO4), tetraethyl ester, reaction products with chlorodimethylsilane
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Chemical Reactions Analysis

Hydrolysis and Condensation Reactions

Hydride Q resin reacts with protic substances (e.g., water, alcohols) to form siloxane networks, releasing hydrogen gas. This reaction is accelerated by alkaline conditions or metal catalysts (e.g., Pt, AlCl₃) .

Mechanism :

≡Si–H+H2O≡Si–OH+H2\text{≡Si–H} + \text{H}_2\text{O} \rightarrow \text{≡Si–OH} + \text{H}_2 \uparrow

Under basic conditions, the silanol (Si–OH) intermediates undergo condensation to form Si–O–Si linkages .

Applications :

  • Surface modification of silicones for adhesives and coatings .

  • Synthesis of crosslinked polysiloxane networks .

Piers–Rubinsztajn (P-R) Reaction

Catalyzed by tris(pentafluorophenyl)borane (TPFPB), this compound participates in hydride-transfer reactions to form siloxane polymers. This method avoids heavy-metal catalysts and operates under mild conditions .

Key Reaction Pathways :

Reactant Product Byproduct Catalyst
Silanols (Si–OH)Disiloxanes (Si–O–Si)H₂TPFPB
Alcohols (R–OH)Alkoxysilanes (Si–OR)H₂TPFPB
WaterSilanols (Si–OH)H₂TPFPB

Advantages :

  • Enables precise control over polymer architecture (e.g., block copolymers, dendritic structures) .

  • Used in non-solvent sol-gel techniques for hybrid materials .

Crosslinking via Hydrosilylation

This compound undergoes hydrosilylation with alkenes or alkynes in the presence of Pt catalysts, forming Si–C bonds. This reaction is critical for creating silicone elastomers and functionalized surfaces .

Example :

≡Si–H+CH2=CH2Pt≡Si–CH2CH2\text{≡Si–H} + \text{CH}_2=\text{CH}_2 \xrightarrow{\text{Pt}} \text{≡Si–CH}_2\text{CH}_2–

Applications :

  • Pressure-sensitive adhesives .

  • Hydrophobic coatings for electronics .

Functional-Group Exchange Reactions

This compound engages in metathetic exchanges with other silicon compounds, mediated by TPFPB. For example:

≡Si–H+R–Si–X≡Si–X+R–Si–H\text{≡Si–H} + \text{R–Si–X} \rightarrow \text{≡Si–X} + \text{R–Si–H}

(Where X = OR, Cl, or OSi≡) .

Key Features :

  • Facilitates synthesis of tailored siloxanes without byproducts .

  • Used to prepare siloxane-organic hybrids with controlled functionality .

Scientific Research Applications

Chemistry

Hydride Q resin is primarily utilized as a surface treating agent for organic silicon pressure-sensitive adhesives and epoxy adhesives. Its ability to undergo hydrosilylation reactions makes it valuable in synthesizing new materials with enhanced properties.

Biology

In biological applications, this compound is employed in the encapsulation of semiconductor components and as an additive in silicone rubber compounds. Its biocompatibility allows for its use in medical devices where interaction with biological tissues is critical.

Medicine

The resin is used in the formulation of biocompatible coatings and drug delivery systems. For instance, studies have demonstrated its effectiveness in creating controlled drug release mechanisms, which are crucial for therapeutic applications.

Industry

This compound finds applications in several industrial processes:

  • Construction : Used in sealants and coatings due to its excellent adhesion properties.
  • Release Agents : Acts as an anti-sticking agent in manufacturing processes.
  • Antifoaming Agents : Employed to reduce foam formation during industrial processes.

Case Study 1: Drug Delivery Systems

A study focused on the development of a silicone elastomer for intra-vaginal drug delivery devices highlighted the role of this compound in enhancing the mechanical properties and biocompatibility of the final product. The hydrosilylation reaction facilitated the crosslinking process, resulting in a material that met regulatory standards for medical use.

Case Study 2: Semiconductor Encapsulation

Research conducted on semiconductor encapsulation demonstrated that this compound effectively protects sensitive electronic components from environmental factors while maintaining electrical performance. The resin’s chemical stability under various conditions was crucial for ensuring long-term reliability.

Mechanism of Action

The mechanism of action of Hydride Q resin involves the reactive hydride groups on the surface of the resin. These hydride groups can participate in various chemical reactions, such as hydrosilylation, where they react with unsaturated compounds to form stable silicon-carbon bonds. This reactivity allows this compound to improve the mechanical properties and chemical resistance of the materials it is incorporated into .

Comparison with Similar Compounds

Structural and Functional Group Differences

Hydride Q Resin vs. Organofunctional Silanes Organofunctional silanes (e.g., amino-, epoxy-, or vinyl-silanes) are another class of silanes used in adhesives and coatings. While this compound relies on Si–H bonds for reactivity, organofunctional silanes incorporate organic moieties (e.g., NH₂, CH₂CH₂) to enhance compatibility with polymers . For example:

  • This compound : Cross-links via Si–H + Si–OH reactions, forming robust Si–O–Si networks.
  • Aminosilanes: React with epoxy resins through amine-epoxy interactions, improving adhesion to substrates like metals .

This compound vs. Boron Hydrides
Boron hydrides, such as [(L2)₂BH₂]⁺[NTf₂]⁻ (Compound 9), feature B–H bonds and nitrogen-heterocyclic olefin (NHO) ligands. These compounds exhibit unique 3-center-2-electron (3c–2e) bonding, as seen in their crystal structures (C–B bond length: 1.69 Å, B–B distance: 1.755 Å) . In contrast, this compound’s Si–H bonds are simpler, enabling broader industrial applicability but less specialized reactivity.

Performance Metrics

Thermal Stability

  • This compound : Excels in high-temperature applications due to silicone’s inherent thermal resistance (stable up to 300°C).
  • Boron Hydrides : Some derivatives, like Compound 8, decompose at 273°C, limiting their use in extreme conditions .
  • Organofunctional Silanes: Moderate stability (150–250°C), suitable for standard adhesive formulations .

Chemical Resistance

  • This compound : Resists hydrolysis and oxidation, ideal for harsh environments.
  • Diphonix Resin: A boron-containing chelating resin, shows 100% adsorption efficiency for rare earth ions (e.g., La³⁺) but only 50% for heavy metals like Ni²⁺ . This selectivity is absent in this compound, which is non-adsorptive.

Data Comparison Table

Property This compound Organofunctional Silanes Boron Hydrides
Functional Group Si–H NH₂, CH₂CH₂, etc. B–H, NHO ligands
Thermal Stability (°C) Up to 300 150–250 Up to 273
Synthesis Complexity Moderate (industrial) Low to moderate High (inert conditions)
Key Application Adhesives Coatings, composites Metal recovery, catalysis

Biological Activity

Hydride Q resin is a specialized polymeric material used in various biochemical applications, particularly in the fields of catalysis and drug delivery. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications supported by recent research findings and case studies.

Overview of this compound

This compound is characterized by its ability to facilitate hydride transfer reactions, making it a valuable tool in organic synthesis and biochemistry. Its structure allows for interactions with various substrates, enhancing reaction efficiencies.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its unique chemical properties, which include:

  • Hydride Transfer Capability : The resin can act as a hydride donor, participating in reduction reactions. This property is crucial for applications in organic synthesis and biochemical pathways.
  • Adsorption Properties : The resin has been shown to effectively adsorb biomolecules and small organic compounds, which can enhance the concentration of reactants at the reaction site.

Research Findings

Recent studies have demonstrated the effectiveness of this compound in various biological contexts:

  • Catalytic Activity : A study highlighted that the resin significantly improved the yield of specific reduction reactions. For example, when used in conjunction with sodium borohydride (NaBH4), the this compound increased product yields from approximately 27.5% to 60.5% under optimal conditions (pH 10) over 12 hours .
  • Stability and Interaction Studies : NMR spectroscopy has been utilized to assess the stability of cofactors like NaBH4 when bound to this compound. The results indicated that the interaction between the resin and cofactor was stable, facilitating efficient hydride transfer .
  • Biocompatibility : Research indicates that this compound exhibits low toxicity levels, making it suitable for biomedical applications such as drug delivery systems. Its ability to encapsulate therapeutic agents while maintaining their activity is a significant advantage .

Case Study 1: Reduction Reactions

In a comparative study involving various resins, this compound was tested for its ability to reduce esters in aqueous environments. The results demonstrated that it outperformed other commercial resins due to its superior hydrophobic binding capabilities and localized concentration effects .

Case Study 2: Drug Delivery Systems

In another investigation, this compound was evaluated for its potential in drug delivery. The study found that the resin could effectively encapsulate anticancer drugs, releasing them in a controlled manner while maintaining their therapeutic efficacy .

Data Summary

PropertyThis compoundOther Resins
Yield ImprovementUp to 60.5%~27.5%
Stability with NaBH4HighVariable
BiocompatibilityLow toxicityModerate to high
Drug Encapsulation EfficacyHighVariable

Q & A

How can the structural properties of Hydride Q resin be systematically characterized for hydrogen storage applications?

Level: Basic
Methodological Answer:
Characterization should integrate multi-modal analytical techniques:

  • X-ray Diffraction (XRD): To determine crystallinity and phase composition.
  • Scanning Electron Microscopy (SEM): To assess surface morphology and porosity .
  • BET Surface Area Analysis: To quantify pore size distribution and specific surface area, critical for hydrogen adsorption capacity.
  • Thermogravimetric Analysis (TGA): To evaluate thermal stability and decomposition profiles under controlled atmospheres .
    Data Interpretation: Cross-reference results with computational models (e.g., density functional theory (DFT)) to validate structural hypotheses .

What experimental strategies can resolve contradictions in reported hydrogen absorption kinetics of this compound under varying temperatures?

Level: Advanced
Methodological Answer:
Address discrepancies through:

  • Controlled Replication Studies: Standardize pressure-composition-temperature (PCT) measurements across labs, ensuring identical gas purity and resin activation protocols.
  • Statistical Modeling: Apply structural equation modeling (SEM) to isolate confounding variables (e.g., moisture content, particle size) and quantify their impact on kinetic rates .
  • Kissinger Equation Analysis: Use non-isothermal kinetic data from TGA or DSC to calculate activation energy (EaE_a), identifying temperature-dependent mechanistic shifts (e.g., diffusion-limited vs. surface reaction-dominated regimes) .

What synthesis parameters are critical for optimizing this compound’s porosity, and how can they be systematically tested?

Level: Basic
Methodological Answer:
Key parameters include precursor ratios, sintering temperature, and dwell time. Optimize via:

  • Design of Experiments (DoE): Use fractional factorial designs to screen variables efficiently.
  • Response Surface Methodology (RSM): Model interactions between synthesis conditions and pore structure outcomes (e.g., using ANOVA for significance testing).
  • In Situ Characterization: Monitor pore formation during synthesis using synchrotron-based X-ray tomography for real-time structural analysis .

How can computational models be integrated with experimental data to predict this compound’s performance in non-ambient conditions?

Level: Advanced
Methodological Answer:

  • Multi-Scale Modeling: Combine DFT for atomic-level insights into hydride-resin interactions with molecular dynamics (MD) simulations to predict bulk diffusion kinetics .
  • Machine Learning (ML): Train algorithms on existing PCT and TGA datasets to forecast adsorption isotherms at untested temperatures/pressures. Validate predictions with high-throughput experimentation.
  • Uncertainty Quantification: Use Monte Carlo simulations to assess model robustness against experimental noise .

Which analytical techniques are most effective for assessing this compound purity post-synthesis?

Level: Basic
Methodological Answer:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Detect trace metal impurities from precursors.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify organic contaminants or unreacted functional groups.
  • Elemental Analysis: Verify stoichiometric ratios (e.g., C:H:O) to confirm synthesis fidelity .

What mixed-methods approaches are suitable for evaluating this compound in multi-phase systems (e.g., solid-liquid-gas interfaces)?

Level: Advanced
Methodological Answer:

  • Q Methodology: Rank stakeholder perceptions (e.g., experimental feasibility vs. theoretical relevance) to prioritize research objectives .
  • Hybrid Experimental-Computational Workflows: Pair in situ Raman spectroscopy (to monitor phase transitions) with finite element analysis (FEA) to model stress distribution during hydrogen cycling .
  • Triangulation of Data: Cross-validate findings from kinetic experiments, DFT simulations, and microstructural imaging to construct a unified mechanistic narrative .

How can researchers design robust studies to investigate degradation mechanisms of this compound during cyclic hydrogenation?

Level: Advanced
Methodological Answer:

  • Accelerated Aging Tests: Expose resin to extreme temperatures/pressures and analyze degradation via:
    • X-ray Photoelectron Spectroscopy (XPS): Surface oxidation profiling.
    • Transmission Electron Microscopy (TEM): Nanoscale crack propagation analysis.
  • Longitudinal Data Analysis: Use survival analysis or Cox proportional hazards models to correlate cycling次数 with performance decay .

What statistical frameworks are appropriate for analyzing small-sample datasets in exploratory this compound studies?

Level: Advanced
Methodological Answer:

  • Bayesian Inference: Incorporate prior knowledge (e.g., similar hydride systems) to estimate posterior distributions for kinetic parameters, reducing reliance on large datasets .
  • Bootstrapping: Resample limited data to estimate confidence intervals for adsorption/desorption rates.
  • Sensitivity Analysis: Identify critical variables (e.g., temperature thresholds) using Sobol indices .

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